[1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride
Overview
Description
“1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride” is a chemical compound with the CAS Number: 72954-91-7 . It has a molecular weight of 220.14 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14ClN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
1. Polymer Chemistry
- Polymeric Protecting Groups : The compound has been used in the synthesis of polymerizable urea compounds with 2‐methylpropyloxycarbonyl function, acting as a modified tert-butoxycarbonyl-type amino-protecting group. These compounds can be homopolymerized and copolymerized with methyl methacrylate (MMA) upon radical initiation (Gormanns & Ritter, 1993).
2. Corrosion Inhibition
- Corrosion Inhibitors for Mild Steel : Amine derivatives, including compounds structurally related to 1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for mild steel in HCl medium. These compounds form a protective film on the steel surface and their efficiency is influenced by the substituent groups (Boughoues et al., 2020).
3. Medicinal Chemistry
- GABAB Receptor Antagonists : Derivatives of this compound, such as 2-(4-Chlorophenyl)-3-nitropropan-1-amine, have been synthesized and identified as specific agonists of GABA and the GABAB receptor, with potential applications in neurological research (Abbenante, Hughes & Prager, 1994).
4. Antibacterial Research
- Antibacterial Applications : N-Methyl-bis (3-mesyloxypropyl)amine hydrochloride, related to the compound , has been studied for its antibacterial properties, particularly against Bacillus subtilis, indicating a potential use in antimicrobial therapies (Shimi & Shoukry, 1975).
5. Chemistry of Amino Acids
- Synthesis of Amino Acids : Research has been conducted on the asymmetric synthesis of clopidogrel hydrogen sulfate using a derivative of this compound as a chiral auxiliary, demonstrating its utility in the synthesis of medically important amino acids (Sashikanth et al., 2013).
6. Anticancer Research
- Anticancer Activity : Derivatives of 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester, structurally related to the compound, have been synthesized and shown selective inhibitory effects on the proliferation of colon cancer cells, offering insights into potential anticancer therapies (Rayes et al., 2020).
These studies showcase the diverse applications of "1-(4-Chlorophenyl)-2-methylpropylamine hydrochloride" in scientific research, spanning from materials science to medicinal chemistry.
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
1-(4-chlorophenyl)-N,2-dimethylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-8(2)11(13-3)9-4-6-10(12)7-5-9;/h4-8,11,13H,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTDIWBQLVJDGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Chlorophenyl)-2-methylpropyl](methyl)amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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